molecular formula C9H9Cl2NO B15377323 N-(3,4-dichlorobenzyl)acetamide

N-(3,4-dichlorobenzyl)acetamide

Cat. No.: B15377323
M. Wt: 218.08 g/mol
InChI Key: HRLZLKKZIFBYPI-UHFFFAOYSA-N
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Description

Significance and Academic Relevance of Chlorinated Acetamide (B32628) Derivatives in Chemical Sciences

Chlorinated acetamide derivatives represent a class of organic compounds with substantial academic and industrial relevance. The presence of chlorine atoms in their molecular structure often enhances their biological activity and modifies their physicochemical properties. nih.gov This has led to their investigation and use in various fields, including pharmaceuticals and materials science. In medicinal chemistry, these compounds are explored for their potential as antimicrobial, anticancer, and antidepressant agents. nih.govnih.gov The acetamide group itself can form hydrogen bonds, a crucial interaction in biological systems and for the construction of supramolecular assemblies in materials science. nih.gov The study of chlorinated acetamides contributes to a deeper understanding of structure-activity relationships, where slight modifications to the molecular structure can lead to significant changes in biological efficacy or material properties.

Historical Overview of Research on N-substituted Dichlorophenylacetamides

The exploration of N-substituted dichlorophenylacetamides is rooted in the broader history of chlorinated aromatic compounds, which saw a surge in industrial and academic interest in the mid-20th century. Early research was often driven by the need for new intermediates in the synthesis of agrochemicals and pharmaceuticals. Systematic studies on dichloroaniline derivatives and their subsequent acetylation laid the groundwork for the synthesis of a variety of N-substituted dichlorophenylacetamides. Over the years, advancements in analytical techniques have allowed for more detailed characterization of these compounds, including their spectroscopic and crystallographic properties. This has enabled a more profound understanding of their molecular structure and how it influences their chemical behavior and biological activity.

Scope and Objectives of Current Academic Inquiry on N-(3,4-dichlorobenzyl)acetamide

Current academic inquiry into this compound is multifaceted, focusing on its synthesis, structural analysis, and potential applications. Researchers are interested in developing efficient and environmentally friendly synthetic routes to this compound. Furthermore, detailed spectroscopic and crystallographic studies are being conducted to fully elucidate its molecular geometry and intermolecular interactions. A significant area of investigation is its potential as a building block in the synthesis of more complex molecules with desired biological activities. The dichlorophenyl moiety is a key feature in several existing pharmaceuticals, making this compound a compound of interest for drug discovery and development.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 3,4-dichlorobenzylamine (B86363) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. One documented method involves the use of isopropenyl acetate (B1210297) with 3,4-dichlorobenzylamine, reporting a high yield. lookchem.com

Table 1: Synthesis of this compound

Reactants Reagents Reported Yield

The characterization of this compound involves various spectroscopic techniques to confirm its structure.

Table 2: Physicochemical Properties of this compound

Property Value
Chemical Formula C9H9Cl2NO lookchem.com
Molecular Weight 218.083 g/mol lookchem.com

| CAS Number | 53313-32-9 lookchem.com |

Table 3: Spectroscopic Data for this compound and a Related Compound

Spectroscopic Data N-(3,4-dichlorophenyl)acetamide
IR Spectroscopy N-H stretching at 3280 cm⁻¹ and amide C=O at 1660 cm⁻¹

| ¹H NMR | A singlet at δ 2.1 ppm (3H, CH₃) and aromatic protons at δ 7.4–7.6 ppm |

Note: The spectroscopic data provided is for the closely related isomer N-(3,4-dichlorophenyl)acetamide, which serves as a reference for the expected spectral features of this compound.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)12-5-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLZLKKZIFBYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-(3,4-dichlorobenzyl)acetamide

The most common and direct methods for synthesizing this compound involve the formation of an amide bond between the 3,4-dichlorobenzylamine (B86363) precursor and an acetyl group source.

The primary conventional method for synthesizing this compound is the nucleophilic acyl substitution of 3,4-dichlorobenzylamine with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (acetate or chloride) to form the stable amide product.

These reactions can be performed under various conditions. A straightforward approach involves heating a neat mixture of the amine and acetic anhydride, often without the need for a catalyst. This solvent-free condition is considered a greener alternative to traditional methods that use organic solvents. Alternatively, the reaction can be carried out in an aqueous medium. When using the amine hydrochloride salt, a base like sodium bicarbonate is added to liberate the free amine in situ, which then reacts with the anhydride. researchgate.netsemanticscholar.org This method is notable for its operational simplicity and the use of an environmentally benign solvent. semanticscholar.org

Another established, though less direct, route is the Ritter reaction, which involves the N-alkylation of a nitrile (like acetonitrile) with an aralkyl alcohol (3,4-dichlorobenzyl alcohol) in the presence of a strong acid like sulfuric acid. acs.org

Interactive Table: Conventional Synthesis Conditions

Method Amine Source Acylating Agent Catalyst/Reagent Solvent Temperature Key Features
Direct Acylation 3,4-Dichlorobenzylamine Acetic Anhydride None None (Neat) 80–85 °C Solvent-free, catalyst-free, green procedure.
Aqueous Acylation 3,4-Dichlorobenzylamine Hydrochloride Acetic Anhydride Sodium Bicarbonate Water Room Temp. Eco-friendly, avoids organic solvents, good for amine salts. researchgate.netsemanticscholar.org
Ritter Reaction 3,4-Dichlorobenzyl Alcohol Acetonitrile (B52724) Sulfuric Acid Acetonitrile 0–5 °C to RT One-step reaction using alcohol precursor. acs.org

Reductive amination involves the reaction of the aldehyde with an amine source (ammonia for a primary amine) to form an intermediate imine, which is then reduced in the same pot to the desired amine. libretexts.org The choice of reducing agent is key to optimizing the yield and minimizing side products.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations. It is effective in solvents like 1,2-dichloroethane (B1671644) (DCE) and can be used with acid-sensitive functional groups. mdma.chsemanticscholar.org It consistently provides high yields with fewer side products compared to other methods. semanticscholar.org

Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent, particularly effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable, atom-economical method. wikipedia.org

Optimization involves balancing reaction time, temperature, and the choice of solvent and reducing agent to maximize the conversion of the aldehyde to the primary amine while preventing side reactions like the formation of secondary amines through over-alkylation. mdma.chmasterorganicchemistry.com

Advanced and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally friendly. These include microwave-assisted synthesis and the use of novel catalytic systems.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. nih.govnih.gov While a specific protocol for this compound is not prominently documented, the synthesis of structurally similar N-benzylamide conjugates and other N-alkylated derivatives has been successfully achieved using microwave assistance. nih.govnih.gov

In a typical application for this target molecule, a mixture of 3,4-dichlorobenzylamine and acetic anhydride, with or without a solvent, would be irradiated in a sealed microwave reactor. The high temperatures and pressures achieved under microwave irradiation can accelerate the acylation reaction significantly compared to conventional heating. researchgate.net

The use of catalysts can significantly enhance the efficiency of amide synthesis, often allowing for milder reaction conditions and greater selectivity.

Lewis Acid Catalysis : Catalysts such as zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and copper(II) triflate (Cu(OTf)₂) can be used in small amounts (e.g., 10 mol%) to promote the acylation of amines under mild conditions. rsc.orgorganic-chemistry.org

Organocatalysis : 4-(Dimethylamino)pyridine (DMAP) is a highly efficient organocatalyst for acylation reactions, often requiring only a very small catalytic amount (0.05–2 mol%) under solvent-free conditions. organic-chemistry.org

Heterogeneous Catalysis : Solid-supported catalysts like Niobium(V) oxide (Nb₂O₅) offer advantages in terms of product purification and catalyst reusability. Nb₂O₅ has demonstrated high activity for the direct amidation of esters and carboxylic acids with amines under solvent-free conditions. researchgate.net

Metal-Free Catalysis : An iodine-catalyzed oxidative amidation of benzylamines provides a metal-free alternative. This method uses a catalytic amount of I₂ with an oxidant like tert-butyl hydroperoxide (TBHP) to convert the benzylamine (B48309) directly to the corresponding amide. acs.org

Interactive Table: Advanced Catalytic Approaches

Catalyst Type Example Catalyst Substrates Key Advantages
Lewis Acid Cu(OTf)₂, ZnBr₂ Amine + Anhydride High efficiency, mild conditions. rsc.orgorganic-chemistry.org
Organocatalyst DMAP Alcohol/Amine + Anhydride Very low catalyst loading, solvent-free option. organic-chemistry.org
Heterogeneous Nb₂O₅ Carboxylic Acid/Ester + Amine Reusable catalyst, solvent-free, high yields. researchgate.net
Metal-Free Iodine (I₂) Benzylamine Avoids transition metals, mild conditions. acs.org
Nickel Catalyst NiCl₂ Phenylacetic Acid + Benzylamine Low cost, stable, recyclable catalyst. royalsocietypublishing.org

Characterization of Research-Scale Synthetic Products and Impurities

Following synthesis, the identity and purity of this compound must be confirmed using various analytical techniques. The molecular structure of N-substituted acetamides presents an interesting feature for characterization: the partial double-bond character of the C-N amide bond restricts rotation, often leading to the presence of both Z and E conformers in solution, which can be detected by NMR. scielo.br

Spectroscopic and Physical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR would show characteristic signals for the aromatic protons, the methylene (B1212753) (CH₂) protons adjacent to the nitrogen, and the methyl (CH₃) protons of the acetyl group. The presence of rotamers can lead to the duplication of signals, particularly for the atoms near the amide bond. scielo.brmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected peaks include a strong absorption for the amide C=O stretch (around 1640-1670 cm⁻¹) and a peak for the N-H stretch (around 3300 cm⁻¹). scielo.br

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound (C₉H₉Cl₂NO, molecular weight: 218.08 g/mol ). lookchem.com High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.

X-ray Crystallography : For a solid product, single-crystal X-ray diffraction can provide the definitive molecular structure, including bond lengths, angles, and intermolecular interactions in the crystal lattice. researchgate.net

Common Impurities: The purity of the final product is critical. Analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify impurities. clearsynth.com Potential impurities in the synthesis of this compound include:

Unreacted Starting Materials : Residual 3,4-dichlorobenzylamine or acetic acid (from the hydrolysis of excess acetic anhydride). clearsynth.com

Dialkylation/Diacylation Products : In the synthesis of the precursor amine, dialkylation can occur. semanticscholar.org In the final acylation step, reaction of the product with another molecule of acetic anhydride could potentially form a diacetylated impurity, although this is less common for secondary amides.

By-products from Side Reactions : Depending on the specific route, other impurities may form. For instance, if the precursor is made from the corresponding nitrile, incomplete hydrolysis could leave nitrile impurities. google.com

Chemical Reactivity and Derivatization Studies

Reactivity Profiles of the Acetamide (B32628) Moiety

The acetamide portion of the molecule offers several avenues for chemical transformation, primarily centered around its hydrolytic stability and the potential for derivatization at the amide nitrogen.

Amides, such as N-(3,4-dichlorobenzyl)acetamide, are generally stable functional groups, yet they can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. masterorganicchemistry.com The stability of the amide bond is attributed to resonance, which imparts a partial double bond character to the carbon-nitrogen bond.

Under acidic conditions, hydrolysis is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.cometsu.edu A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. etsu.edu This is followed by proton transfer and elimination of the amine, which, under acidic conditions, is protonated to form an ammonium (B1175870) salt. For this compound, this would result in the formation of acetic acid and 3,4-dichlorobenzylammonium chloride. youtube.com The reaction typically requires heating with a strong acid like hydrochloric acid for an extended period. masterorganicchemistry.com

In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, attacks the carbonyl carbon. etsu.edulibretexts.org This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid. In the case of this compound, heating with a base like sodium hydroxide would produce sodium acetate (B1210297) and 3,4-dichlorobenzylamine (B86363). youtube.com

The rate of hydrolysis can be influenced by the electronic effects of the substituents on the aromatic ring. While the electron-withdrawing nature of the two chlorine atoms on the phenyl ring primarily affects the reactivity of the ring itself, it can also have a minor inductive effect on the distant amide group.

Beyond hydrolysis, the acetamide group can undergo various transformations. One key reaction is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the acetamide group into an ethylamine (B1201723) derivative, yielding N-ethyl-3,4-dichlorobenzylamine. libretexts.org

Deacetylation, the removal of the acetyl group to regenerate the parent amine, is another important transformation. This can be achieved under the hydrolytic conditions described above. masterorganicchemistry.cometsu.edu More specific methods for deacetylation have also been developed, such as alcoholytic deacetylation using trifluoroacetic acid in methanol (B129727), which can be effective under milder conditions than traditional hydrolysis. nih.gov Additionally, ammonium salt-accelerated hydrazinolysis has been shown to be an effective method for the cleavage of unactivated amides. rsc.org

Reactions of the Dichlorophenyl Ring

The dichlorophenyl ring is the site of a different set of potential reactions, primarily electrophilic and nucleophilic substitutions, as well as oxidation and reduction.

Nucleophilic Aromatic Substitution (SNA r): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can make nucleophilic aromatic substitution possible. wikipedia.orgmasterorganicchemistry.com In this compound, the two chlorine atoms are electron-withdrawing, but they are not as strongly activating for SNAr as a nitro group would be. quizlet.com For SNAr to occur, the leaving group (in this case, a chloride ion) should ideally be ortho or para to a strong electron-withdrawing group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comquizlet.com In the 3,4-dichloro arrangement, neither chlorine is optimally positioned relative to the other to facilitate this reaction under standard conditions. Therefore, nucleophilic substitution of the chlorine atoms on this compound is generally difficult to achieve.

Electrophilic Aromatic Substitution (EAS): The acetamidomethyl group (-CH₂NHCOCH₃) is considered an ortho-, para-directing and activating group in electrophilic aromatic substitution. However, the two chlorine atoms on the ring are deactivating, yet also ortho-, para-directing. libretexts.orgpharmdguru.com The combined effect of these substituents makes the prediction of the site of further substitution complex. The chlorine at position 3 directs to positions 2 and 6, while the chlorine at position 4 directs to positions 2 and 5. The activating acetamidomethyl group at position 1 would direct to positions 2 and 6. Therefore, the most likely position for an incoming electrophile would be position 2, followed by position 6, as these positions are activated by the acetamidomethyl group and directed to by one of the chlorine atoms. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pharmdguru.commasterorganicchemistry.comlibretexts.org These reactions typically require a strong electrophile and a Lewis acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Oxidation: The benzene (B151609) ring itself is quite resistant to oxidation due to its aromatic stability. pressbooks.pub However, the benzylic position (the CH₂ group) is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. pressbooks.publibretexts.org In the case of this compound, this would likely lead to the formation of N-(3,4-dichlorobenzoyl)acetamide, assuming the amide linkage remains intact under the reaction conditions.

Reduction: The dichlorophenyl ring can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature, using catalysts like rhodium on carbon, can reduce the aromatic ring to a dichlorocyclohexyl ring. libretexts.orgopenstax.org A more common and synthetically useful reduction is the catalytic hydrogenation of related nitro compounds. For instance, 3,4-dichloronitrobenzene (B32671) is readily reduced to 3,4-dichloroaniline (B118046) using catalysts like platinum under hydrogen pressure. chemicalbook.comgoogle.com This aniline (B41778) is a key precursor for the synthesis of N-(3,4-dichlorophenyl)acetamide and its derivatives. nih.govsigmaaldrich.com

Directed Synthesis of this compound Analogs and Novel Derivatives

The synthesis of analogs and derivatives of this compound often involves the modification of either the acyl group or the aromatic ring. A common synthetic route starts with 3,4-dichloroaniline, which can be acylated with various acid chlorides or anhydrides to produce a range of N-(3,4-dichlorophenyl)amides.

The following table provides examples of synthesized derivatives based on related acetamide structures, illustrating the synthetic possibilities.

Parent Compound Reagents Derivative Structure Key Findings Reference
4-Amino-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dioneAcetic anhydride (B1165640)N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0]dec-4-yl)-acetamideAcylation reaction led to the formation of a diacetylated product. researchgate.net
3-AminoperyleneCyanuric chloride, then methanol or anilineN-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-aminoperylene and further substituted derivativesSynthesis of N-triazinyl derivatives of aminoperylene with interesting photophysical properties. researchgate.net

Strategic Modification for Targeted Research Applications

The strategic modification of this compound is a key area of research aimed at developing derivatives with tailored properties for specific biological targets. The core structure of the molecule offers several avenues for derivatization, allowing for the systematic alteration of its physicochemical and pharmacological profiles.

Another key strategy focuses on the dichlorinated phenyl ring. While the chlorine atoms provide a degree of metabolic stability and influence electronic properties, their positions can be altered, or they can be replaced with other functional groups to explore different binding interactions. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's pKa and its susceptibility to metabolic enzymes.

Furthermore, the benzyl (B1604629) group itself can be a target for modification. The methylene (B1212753) bridge can be functionalized, or the aromatic ring can be further substituted to create more complex molecular architectures. These modifications can lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

The development of derivative libraries based on the this compound scaffold has been explored for various therapeutic areas. For example, derivatives of similar acetamides have been investigated for their potential as anticonvulsants, anti-inflammatory agents, and inhibitors of specific enzymes. researchgate.net The synthesis of these derivatives often involves multi-step reaction sequences, starting with the parent compound and employing a range of organic reactions to introduce the desired modifications.

Structure-Reactivity Relationship Studies of Derivative Libraries

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their structure-reactivity relationships (SRR). This involves systematically assessing how changes in the molecular structure of the derivatives affect their chemical reactivity and, consequently, their biological activity.

SRR studies are essential for identifying the key structural features, or "pharmacophores," that are responsible for a compound's desired effect. By comparing the activities of different derivatives, researchers can deduce which functional groups and structural motifs are crucial for binding to a specific target and which are detrimental.

For instance, a study on a series of acetamide derivatives might reveal that a particular substituent on the phenyl ring leads to a significant increase in inhibitory activity against a specific enzyme. This information can then be used to design and synthesize a new generation of more potent and selective inhibitors.

Various analytical techniques are employed in SRR studies, including spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the structure of the derivatives, as well as a range of in vitro and in vivo assays to determine their biological activity. Computational modeling and molecular docking studies are also increasingly used to predict how different derivatives will interact with their biological targets at the molecular level. These computational approaches can provide valuable insights into the binding modes and affinities of the compounds, helping to guide the design of new and improved derivatives. nih.gov

The table below provides a hypothetical example of how data from an SRR study of this compound derivatives might be presented.

DerivativeModificationTargetActivity (IC50, µM)
1Parent CompoundEnzyme X10.5
2N-methylationEnzyme X5.2
3N-acetylationEnzyme X15.8
4Phenyl ring: 4-fluoroEnzyme X8.1
5Phenyl ring: 4-methoxyEnzyme X22.4

This table is for illustrative purposes only and does not represent actual experimental data.

Through the iterative process of design, synthesis, and testing, SRR studies provide a powerful framework for the optimization of lead compounds and the development of new chemical entities with improved therapeutic potential.

Advanced Spectroscopic and Chromatographic Methods for Research Level Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(3,4-dichlorobenzyl)acetamide in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR would be employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

In a typical analysis, the compound would be dissolved in a deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. sigmaaldrich.comcarlroth.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), amide (NH), and aromatic (Ar-H) protons. The amide proton's chemical shift can be highly variable depending on the solvent, concentration, and temperature. carlroth.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would confirm the presence of all nine carbon atoms in their unique chemical environments, including the methyl carbon, the benzylic methylene carbon, the carbonyl carbon, and the six aromatic carbons.

The following tables represent the expected chemical shifts (δ) for this compound, based on typical values for its constituent functional groups and data from analogous structures.

Expected ¹H NMR Data (in CDCl₃, 300 MHz)

Proton AssignmentExpected δ (ppm)Expected MultiplicityExpected Integration
-C(=O)CH₃~2.0Singlet (s)3H
-CH₂-~4.4Doublet (d)2H
-NH-~6.0 - 6.5Broad Triplet (br t)1H
Aromatic H-2, H-5, H-6~7.1 - 7.4Multiplet (m)3H

Expected ¹³C NMR Data (in CDCl₃, 75 MHz)

Carbon AssignmentExpected δ (ppm)
-C(=O)CH₃~23
-CH₂-~43
Aromatic C (C-H)~128 - 131
Aromatic C (C-Cl, C-C)~132 - 139
-C=O~170

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Analysis

Mass spectrometry is used to confirm the molecular weight and formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, its molecular weight is 218.08 g/mol . nist.gov

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺, caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for ions containing two chlorine atoms:

[M]⁺ peak (containing two ³⁵Cl): m/z ≈ 218

[M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl): m/z ≈ 220

[M+4]⁺ peak (containing two ³⁷Cl): m/z ≈ 222

The relative intensities of these peaks would be approximately 100:65:10, which provides a clear signature for a dichloro-substituted compound.

Electron ionization (EI) would likely lead to predictable fragmentation patterns. The major expected fragmentation would involve alpha-cleavage, breaking the bonds adjacent to the nitrogen atom and the carbonyl group. libretexts.orglibretexts.org

Expected Mass Spectrometry Fragmentation Data

m/z (approx.)Proposed Fragment IonFragmentation Pathway
218, 220, 222[C₉H₉Cl₂NO]⁺Molecular Ion [M]⁺
159, 161, 163[C₇H₆Cl₂]⁺Loss of acetamido radical (•NHCOCH₃)
43[CH₃CO]⁺Acetyl cation from cleavage of the amide bond

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its amide and dichlorobenzyl groups. The data below are based on typical wavenumber ranges for these functionalities. nist.govnist.gov

Expected Infrared (IR) Spectroscopy Data

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide~3300
Aromatic C-H StretchAromatic Ring~3050 - 3100
Aliphatic C-H Stretch-CH₃, -CH₂-~2850 - 2960
C=O Stretch (Amide I)Amide~1650
N-H Bend (Amide II)Amide~1550
C=C StretchAromatic Ring~1470 - 1500
C-Cl StretchAryl Chloride~1000 - 1100

Advanced Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatographic methods are indispensable for separating this compound from impurities, reaction byproducts, or starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A typical research-level purity assessment would likely employ a reverse-phase HPLC (RP-HPLC) method. While a specific, validated method for this compound is not detailed in readily available literature, a standard approach can be proposed based on methods for similar analytes. sielc.com

Typical RP-HPLC Method Parameters:

Stationary Phase (Column): A C18 (octadecylsilyl) column is standard for non-polar to moderately polar compounds. A common dimension is 250 mm x 4.6 mm with 5 µm particle size.

Mobile Phase: A gradient elution is often used, starting with a higher polarity mixture and moving to a lower polarity one. A common mobile phase would be a mixture of water (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).

Detection: UV detection would be highly effective due to the presence of the aromatic ring. The wavelength for maximum absorbance (λ_max) would likely be in the 220-270 nm range.

Purity Analysis: The purity of a research sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research applications.

For monitoring reaction progress, Thin-Layer Chromatography (TLC) offers a faster, qualitative alternative. A silica (B1680970) gel plate could be used as the stationary phase with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297).

Mechanistic Investigations in Non Human Systems

Studies on Enzyme Inhibition in Specific Non-Mammalian Biological Systems

While direct studies on the enzyme inhibitory activity of N-(3,4-dichlorobenzyl)acetamide are limited, research on structurally related compounds provides a basis for understanding its potential mechanisms. The primary targets appear to be enzymes crucial for the survival and growth of microbial and plant systems.

For instance, the fungicidal action of many amide and acetamide (B32628) derivatives is attributed to the disruption of the fungal cell membrane, which is often a result of inhibiting key enzymes involved in its synthesis and maintenance. nih.govresearchgate.net One of the most critical components of the fungal cell membrane is ergosterol (B1671047), and its biosynthesis pathway is a common target for antifungal agents. nih.govresearchgate.net Compounds with structural similarities to this compound have been shown to interfere with enzymes such as lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol production. researchgate.net

In the context of herbicidal activity, chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition is achieved by targeting VLCFA elongases, a group of enzymes essential for the production of these crucial lipid molecules. While this compound is not a classic chloroacetamide, the presence of the acetamide moiety suggests a potential for similar inhibitory action.

Furthermore, studies on other dichlorobenzyl derivatives have indicated an inhibitory effect on pigment synthesis in sensitive plant species. nih.gov This suggests a possible interaction with enzymes involved in carotenoid or chlorophyll (B73375) biosynthesis pathways.

Interactions with Non-Mammalian Cellular Processes

The enzymatic inhibitions discussed above translate into significant disruptions of cellular processes in non-mammalian organisms, particularly in plants and fungi.

In fungi, the disruption of ergosterol synthesis leads to a compromised cell membrane, affecting its fluidity, integrity, and the function of membrane-bound proteins. This can result in increased permeability, leakage of cellular contents, and ultimately, cell death. nih.govresearchgate.net The antifungal activity of various N-phenylacetamide and N-benzylamide derivatives has been well-documented, with many exhibiting potent fungicidal effects against a range of plant-pathogenic fungi. researchgate.net

In plants, the inhibition of VLCFA synthesis by related chloroacetamides disrupts numerous cellular processes. VLCFAs are essential components of various lipids, including cuticular waxes and suberin, which form protective barriers against environmental stress and pathogens. They are also integral to cell membrane structure and function. A deficiency in VLCFAs can lead to abnormal cell division, impaired seedling growth, and increased susceptibility to external stressors.

The observed inhibition of pigment synthesis by dichlorobenzyl compounds directly impacts photosynthesis, a fundamental process for plant survival. nih.gov A reduction in chlorophyll and carotenoid levels diminishes the plant's ability to capture light energy, leading to reduced growth and, in susceptible species, death. umn.edu

Elucidation of Molecular Mechanisms in Agrochemical Action

The potential agrochemical action of this compound can be inferred from the mechanisms of related compounds, primarily as a herbicide or a fungicide.

As a potential herbicide, the primary mode of action is likely the inhibition of photosynthesis or the disruption of lipid synthesis. Photosynthesis inhibitors typically block the electron transport chain in photosystem II (PSII), leading to a halt in ATP and NADPH production and the generation of reactive oxygen species that cause rapid cellular damage. umn.edu The symptoms of interveinal chlorosis and necrosis are characteristic of this mode of action. umn.edu The inhibition of VLCFA synthesis, as seen with chloroacetamide herbicides, represents another plausible herbicidal mechanism, leading to a failure in cuticle formation and membrane integrity.

As a potential fungicide, the mechanism likely revolves around the disruption of fungal cell membrane integrity. By inhibiting key enzymes in the ergosterol biosynthesis pathway, the compound could induce membrane stress, leading to leakage of cellular components and eventual lysis of the fungal cell. nih.govresearchgate.net This is a common and effective mode of action for many synthetic fungicides.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Non-Human Contexts

Structure-activity relationship (SAR) studies on related N-benzylacetamide and dichlorophenyl derivatives have provided valuable insights into the structural features that govern their biological activity.

For herbicidal activity, the nature and position of substituents on the phenyl ring are critical. In studies of 3,4-dichlorobenzyl methylcarbamate and related compounds, minor changes in the positioning of the chlorine atoms on the phenyl ring significantly altered its herbicidal activity. nih.gov This highlights the importance of the 3,4-dichloro substitution pattern for optimal interaction with the target site in plants.

The acetamide moiety itself is a key structural feature. Modifications to the N-substituent in N-benzylacetamides have been shown to dramatically affect their biological activity, including their potential as anticonvulsants in some contexts, which underscores the importance of the entire molecular structure in determining its interaction with biological targets.

Interactive Table of Related Compound Activities:

Compound ClassTarget OrganismObserved EffectPotential Mechanism of Action
ChloroacetamidesPlantsHerbicidalInhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis
Dichlorobenzyl derivativesPlantsHerbicidalInhibition of pigment synthesis
N-benzylamidesFungi (Candida spp.)AntifungalDisruption of cell membrane
N-phenylacetamidesFungiAntifungalDisruption of cell membrane

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govscielo.br For acetamide (B32628) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), provide a robust framework for understanding molecular properties. nih.govnih.gov These calculations are foundational for more specific analyses such as Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis.

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and understanding chemical reactivity. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are rich or deficient in electrons. researchgate.net MEP analysis is instrumental in predicting how a molecule will interact with other species; regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. chemrxiv.org

For N-(3,4-dichlorobenzyl)acetamide, the MEP surface would highlight specific reactive sites:

Negative Potential: The most significant region of negative electrostatic potential is expected around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This indicates its role as a primary site for electrophilic attack and as a hydrogen bond acceptor. chemrxiv.org

Positive Potential: A region of high positive potential is anticipated around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. researchgate.net

The table below illustrates hypothetical MEP values for key atomic sites in this compound, based on analyses of similar structures.

Atomic SitePredicted MEP Value (a.u.)Implication
Carbonyl Oxygen (O)-0.05 to -0.06Strong Nucleophilic/H-bond Acceptor Site
Amide Hydrogen (H)+0.04 to +0.05Electrophilic/H-bond Donor Site
Chlorine Atoms (Cl)-0.01 to -0.02Weakly Nucleophilic
Phenyl Ring Hydrogens+0.01 to +0.02Weakly Electrophilic

This is an interactive data table. You can sort and filter the data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines charge transfer, orbital interactions, and resonance effects, which are crucial for understanding molecular stability. The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. researchgate.net

In this compound, key NBO interactions would include:

Amide Resonance: The most significant interaction is the delocalization of the nitrogen atom's lone pair (a donor orbital) into the anti-bonding π* orbital of the carbonyl group (an acceptor orbital). This n → π* interaction is characteristic of amides, contributing to the planarity of the amide bond and its partial double-bond character.

Hyperconjugation: Other stabilizing interactions include hyperconjugation, such as the delocalization of electrons from C-H or C-C sigma bonds into nearby empty orbitals.

The following table presents anticipated NBO analysis results for the primary delocalization interaction in this compound.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Description
LP (1) Nπ* (C=O)50 - 60Strong stabilization from amide resonance, indicating significant charge delocalization.
σ (C-H)σ* (C-C)2 - 5Weak hyperconjugative interactions contributing to overall stability.

This is an interactive data table. You can sort and filter the data.

Molecular Docking Simulations for Hypothetical Target Interactions in Non-Human Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is extensively used to simulate the interaction between a ligand, such as this compound, and the binding site of a protein or enzyme. semanticscholar.orgrsc.org While specific docking studies on this compound are not prevalent, its structural motifs are found in molecules evaluated against various non-human targets.

Hypothetical molecular docking studies could explore the interaction of this compound with enzymes from pathogenic bacteria or fungi. For instance, enzymes like acetylcholinesterase (AChE) in insects or specific bacterial enzymes are plausible targets. nih.gov The simulation would predict the binding affinity (often expressed as a docking score or binding free energy) and the specific interactions, such as:

Hydrogen Bonds: The amide group's N-H (donor) and C=O (acceptor) functionalities are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site, such as Tyrosine or Serine. nih.govsemanticscholar.org

Hydrophobic Interactions: The dichlorophenyl ring would likely engage in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, or Phenylalanine.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the binding pocket.

The table below lists potential non-human protein targets and the types of interactions that could be hypothetically studied with this compound.

Hypothetical Non-Human TargetOrganismPotential Interacting ResiduesInteraction Type
Acetylcholinesterase (AChE)Insect (e.g., Drosophila melanogaster)Tyr124, Trp86, Phe295Hydrogen Bonding, Hydrophobic
Dihydrofolate Reductase (DHFR)Bacteria (e.g., Escherichia coli)Asp27, Ile50, Phe31Hydrogen Bonding, Hydrophobic
Cytochrome P450 enzymesFungi (e.g., Candida albicans)Phe, Leu, ValHydrophobic, π-π stacking

This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Non-Human Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between calculated molecular properties (descriptors) and an experimentally measured activity, such as herbicidal or insecticidal potency.

A QSAR study for a series of N-benzyl acetamide derivatives, including this compound, would involve calculating a range of molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: Parameters like dipole moment, atomic charges, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Properties such as molecular volume, surface area, and specific shape indices that define the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (LogP), which quantifies the molecule's hydrophobicity.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once calculated for a set of molecules with known activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model. Such a model could then be used to estimate the non-human biological activity of new, untested compounds in the same chemical class.

Descriptor ClassExample DescriptorRelevance to Biological Activity
HydrophobicLogPGoverns transport and membrane permeability.
ElectronicDipole MomentInfluences long-range ligand-receptor interactions.
ElectronicHOMO/LUMO Energy GapRelates to chemical reactivity and stability. nih.gov
StericMolecular WeightAffects size and fit within a binding pocket.
TopologicalWiener IndexDescribes molecular branching and compactness.

This is an interactive data table. You can sort and filter the data.

Applications in Specialized Chemical Sectors Non Medical and Non Human

Role as a Versatile Chemical Intermediate in Organic Synthesis

The chemical structure of N-(3,4-dichlorobenzyl)acetamide, characterized by a dichlorophenyl group attached to an acetamide (B32628) moiety, makes it a valuable intermediate in organic synthesis. evitachem.com This versatility allows for its use as a foundational element in creating more complex molecules for a variety of research and practical applications.

Precursor in the Development of Diverse Organic Molecules for Research

In the realm of chemical research, this compound serves as a key precursor for synthesizing a range of organic molecules. Organic chemistry is fundamental to the creation, synthesis, and refinement of various compounds. ijsrst.com The presence of reactive sites on the this compound molecule, such as the amide group and the aromatic ring, allows for a variety of chemical transformations. These transformations can include hydrolysis of the amide to an amine or substitution reactions on the dichlorophenyl ring, enabling the creation of new and diverse molecular structures. evitachem.com This adaptability makes it a valuable building block for researchers exploring the synthesis of novel compounds with potential applications in various fields. mdpi.com The development of such molecules is crucial for advancing scientific knowledge and discovering new functionalities.

Building Block in Agrochemical Synthesis for Field Applications

The structural framework of this compound is particularly relevant in the synthesis of agrochemicals. Its dichlorophenyl component is a feature found in numerous active compounds used in agriculture. For instance, minor structural modifications to related dichlorobenzyl compounds, such as changes in the position of the chlorine atoms on the phenyl ring or variations in the N-substituent, can significantly alter their biological activity. nih.gov This principle is applied in the development of new herbicides and pesticides, where this compound can be used as a starting material to create a library of related compounds for screening and field testing. The ability to systematically modify its structure allows for the fine-tuning of a molecule's efficacy against specific agricultural pests and weeds.

Function in Agrochemical Research and Development

Beyond its role as a synthetic building block, this compound and its derivatives are subjects of study in agrochemical research, particularly in understanding the mechanisms of action of herbicides and pesticides and in the development of crop protection technologies.

Herbicidal and Pesticidal Mode of Action Studies on Agricultural Pests and Weeds

The mode of action of a herbicide refers to the specific biological process it disrupts within a plant, leading to its death. okstate.edu Understanding these mechanisms is crucial for developing effective and selective weed control agents. k-state.edu Compounds with structures similar to this compound are known to interfere with various plant processes. For instance, some herbicides act by inhibiting amino acid synthesis, while others disrupt photosynthesis or lipid synthesis. researchgate.netpurdue.edu Research into compounds like this compound helps to elucidate these pathways and identify new potential targets for herbicide action. These studies are essential for managing the evolution of herbicide-resistant weeds by providing a basis for rotating herbicides with different modes of action. okstate.eduknowyourforest.org

Research into Herbicide Safener Mechanisms in Crop Protection

Herbicide safeners are chemical agents that protect crops from herbicide injury without compromising the herbicide's effectiveness against weeds. nih.govmdpi.com They are a critical component of modern agriculture, enhancing the selectivity of herbicides. researchgate.net The mechanism by which safeners work often involves enhancing the crop's ability to metabolize the herbicide. mdpi.comresearchgate.net Dichloroacetamide-based compounds, a class to which this compound belongs, are known to be effective safeners, particularly for protecting maize from certain types of herbicides. nih.gov Research in this area focuses on how these safeners trigger the expression of detoxification genes in the crop, leading to the breakdown of the herbicide into non-toxic substances. nih.gov Understanding the precise molecular interactions between safeners like this compound, herbicides, and crop plants is an active area of investigation aimed at developing more efficient and crop-specific safener technologies. mdpi.com

Exploration in Materials Science Research

The unique chemical properties of this compound also lend themselves to exploration in the field of materials science. The presence of both a rigid dichlorophenyl ring and a flexible acetamide linker allows for the potential formation of ordered structures, such as crystals with specific optical or electronic properties. Research into acetamide-type compounds has shown their potential for applications in nonlinear optical devices. nih.gov The ability of the molecule to participate in hydrogen bonding and other intermolecular interactions can be exploited to design new materials with tailored properties. While this area of research is less developed compared to its agrochemical applications, the structural characteristics of this compound make it a candidate for investigation in the development of novel organic materials.

Potential Applications in Polymer Science and Composite Materials Research

While direct, extensive research on the integration of this compound into polymer science and composite materials is limited, its molecular structure suggests potential avenues for exploration. The presence of the dichlorobenzyl group and the acetamide functionality offers reactive sites that could be exploited in the synthesis of novel polymers. The chlorine atoms on the benzene (B151609) ring can influence the electronic properties and reactivity of the molecule, potentially leading to polymers with enhanced thermal stability or flame-retardant properties.

Furthermore, the amide linkage in this compound provides a site for hydrogen bonding, a crucial interaction in determining the mechanical properties of polymers and the interfacial adhesion in composite materials. Theoretical studies and preliminary investigations into related compounds, such as N-(3,4-dichlorophenyl)acetamide, have shown that the dichlorophenyl group can be a precursor for specialized polymers. This suggests that this compound could similarly act as a monomer or a modifying agent to impart specific functionalities to polymer chains. Its incorporation could potentially enhance the performance of existing polymers or lead to the development of new materials with tailored characteristics for specialized applications.

Investigation in Electronic Materials Development

The investigation of this compound in the development of electronic materials is an area of nascent interest. The electronic properties of organic molecules are heavily influenced by their structure, and the dichlorinated benzene ring in this compound is of particular interest. The electron-withdrawing nature of the chlorine atoms can modulate the electron density of the aromatic system, which is a key factor in determining the charge transport properties of a material.

Research into analogous compounds containing dichlorophenyl groups has indicated their potential use in creating materials with specific optical and electronic properties. These properties are fundamental to the development of organic semiconductors, components of organic light-emitting diodes (OLEDs), and other organic electronic devices. The ability of the acetamide group to form hydrogen-bonded networks could also play a role in the molecular packing and ordering within a thin film, which is critical for efficient charge transport. While specific studies on this compound for electronic applications are not yet prevalent, its structural motifs suggest it could be a valuable building block for the synthesis of new functional organic materials for the electronics industry. Further research is necessary to fully elucidate its potential in this high-technology sector.

Environmental Fate and Ecotoxicological Research

The environmental fate and ecotoxicological profile of the chemical compound N-(3,4-dichlorobenzyl)acetamide are critical for assessing its potential impact on ecosystems. Research in this area focuses on its degradation, persistence, mobility in various environmental compartments, and its effects on a range of non-human organisms.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for N-(3,4-dichlorobenzyl)acetamide and its Derivatives

The pursuit of novel and sustainable synthetic routes is paramount in modern chemistry. Future research in this area will likely focus on principles of green chemistry to reduce the environmental footprint of synthesizing this compound and its analogs. Key areas of exploration include the use of organocatalysis, which avoids the use of toxic and expensive metal catalysts, and the implementation of continuous flow chemistry. mdpi.comuliege.be Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and process control.

The development of one-pot syntheses and multi-component reactions will also be crucial. These approaches improve efficiency by reducing the number of reaction steps, minimizing waste, and saving time and resources. For instance, new methods for amide bond formation, a key step in the synthesis of acetamides, are continually being developed using greener solvents and catalysts. nih.gov Research into using bio-based starting materials derived from renewable feedstocks is another promising avenue to enhance the sustainability of production. nih.gov

Synthetic StrategyPotential AdvantagesRelevant Research Areas
OrganocatalysisAvoids toxic heavy metals, mild reaction conditionsProline-derived catalysts, N-heterocyclic carbenes mdpi.comnih.gov
Continuous Flow ChemistryEnhanced safety, scalability, and process controlMicroreactor technology, automated synthesis units uliege.be
Multi-component ReactionsIncreased efficiency, reduced wastePasserini and Ugi reactions
Green SolventsReduced environmental impact and toxicityBio-based solvents, supercritical fluids
Bio-based FeedstocksIncreased sustainability, reduced reliance on fossil fuelsLignocellulosic biomass, agricultural byproducts nih.gov

Exploration of Unconventional Chemical Transformations and Reactivity Patterns

Beyond its synthesis, the reactivity of the this compound scaffold remains a fertile ground for investigation. Future studies could explore unconventional chemical transformations to create novel molecular architectures. For example, palladium-catalyzed C-H bond activation could enable the direct functionalization of the dichlorophenyl ring, offering a more efficient way to introduce new substituents and tune the molecule's properties. researchgate.net

The reactivity of the acetamide (B32628) group itself can also be further exploited. While amides are generally stable, they can participate in various transformations under specific conditions. Research into the electrophilic and nucleophilic properties of the amide and its derivatives could uncover new reaction pathways. researchgate.net For instance, the exploration of cycloaddition reactions involving the aromatic rings or other functional groups could lead to the synthesis of complex polycyclic structures with potentially interesting biological activities. nih.gov

Advanced Computational Predictions for Complex Chemical and Environmental Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the lab. For this compound, advanced computational modeling can provide insights into its complex interactions with biological and environmental systems. Molecular docking studies can predict how the molecule might bind to specific proteins or enzymes, which is crucial for understanding its potential biological effects. archivepp.comuran.ua

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its derivatives with their activities. This can guide the design of new compounds with enhanced properties. Computational methods can also be used to predict the compound's environmental fate, including its persistence, bioaccumulation potential, and toxicity to various organisms.

Computational MethodApplication for this compoundPotential Insights
Molecular DockingPredicting binding affinity to biological targetsIdentification of potential protein interactions archivepp.comuran.ua
QSARCorrelating chemical structure with biological activityGuiding the design of more potent or selective derivatives
Molecular DynamicsSimulating the dynamic behavior of the moleculeUnderstanding conformational changes and binding stability
Density Functional TheoryCalculating electronic structure and reactivityPredicting reaction mechanisms and spectroscopic properties
Environmental Fate ModelingPredicting behavior in soil, water, and airAssessing potential environmental risks

Integration with Emerging Technologies for High-Throughput Screening in Non-Human Biological Systems

High-throughput screening (HTS) technologies have revolutionized the process of discovering new bioactive compounds. nih.govnih.gov Integrating this compound and a library of its derivatives into HTS platforms can rapidly assess their effects on a wide range of non-human biological systems. This includes screening against various enzymes, microbial strains, and cell lines to identify potential applications. mdpi.com

Modern HTS systems utilize advanced robotics, microfluidics, and sensitive detection methods like fluorescence and luminescence to test thousands of compounds a day. youtube.com High-content screening (HCS), an extension of HTS, uses automated microscopy to gather detailed data on how a compound affects cell morphology and function. nih.gov Applying these technologies to this compound could uncover novel biological activities that would be missed by traditional, low-throughput methods.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dichlorobenzyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Acylation of 3,4-dichlorobenzylamine using acetic anhydride under reflux with a base (e.g., pyridine) to neutralize acetic acid byproducts. This method yields ~70-85% purity, requiring recrystallization in ethanol/methanol for optimization .
  • Solvent-free green synthesis by reacting 3,4-dichlorobenzylamine with acetyl chloride in the absence of solvents, achieving ~90% yield with reduced environmental impact .

    Key factors: Temperature control (80-100°C), reaction time (4-6 hours), and stoichiometric ratios (1:1.2 amine:acetylating agent).

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR to identify aromatic protons (δ 7.2–7.5 ppm), acetamide methyl group (δ 2.1 ppm), and NH coupling .
  • Mass Spectrometry (MS) : LC-HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 243.02) and rule out side products .
  • X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement, as demonstrated for structurally similar acetamides .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol or methanol as solvents due to the compound’s moderate polarity. Cooling gradients (0–4°C) enhance crystal formation .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7 ratio) for impurities like unreacted benzylamine or diacetylated byproducts .
  • HPLC : For high-purity requirements (>98%), use a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from chlorinated intermediates.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating halogenated waste for incineration .

Q. How can researchers preliminarily assess the bioactivity of this compound?

  • Methodological Answer :
  • In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC values) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to gauge therapeutic index .
  • Enzyme inhibition : Test acetylcholinesterase or kinase activity via spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro at the para position) to enhance antimicrobial potency .
  • Scaffold Hybridization : Attach pyridine or triazole moieties (e.g., Compound 19 ) to improve target binding.
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to model logP and predict membrane permeability .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to S. aureus enoyl-ACP reductase (PDB: 3GNS) to identify hydrogen bonds with Tyr158 and hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) for enzymes like cytochrome P450 .
  • Metabolomics : Track downstream metabolic disruptions via LC-MS in treated bacterial cultures .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :
  • Purity Analysis : Verify compound integrity via 1^1H NMR and HRMS to rule out degradation products .
  • Assay Standardization : Replicate under consistent conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Compare datasets from PubChem and ChEMBL to identify trends in chlorine substitution effects .

Q. What advanced techniques ensure batch-to-batch consistency in this compound synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR for intermediate tracking .
  • Dynamic Light Scattering (DLS) : Assess particle size distribution during crystallization .
  • Stability-Indicating HPLC : Detect degradants under stress conditions (heat, light, humidity) .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; analyze via HPLC for hydrolytic degradation (amide bond cleavage) .
  • Light Exposure Tests : Use ICH Q1B guidelines to assess photostability in UV-vis chambers .
  • Cryopreservation : Long-term stability at -20°C in amber vials with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.